3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one
Beschreibung
3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one (CAS: 545445-44-1) is a synthetic lactam derivative featuring a 5,6-dihydropyridin-2(1H)-one core substituted with a morpholino group at the 3-position and a phenyl ring at the 1-position. This compound is primarily recognized as a key intermediate in the synthesis of Apixaban, a direct oral anticoagulant targeting Factor Xa . Its molecular formula (C20H25O3N3) and structural features, including the electron-rich morpholino moiety, contribute to its stability and reactivity in pharmaceutical applications.
Eigenschaften
IUPAC Name |
5-morpholin-4-yl-1-phenyl-2,3-dihydropyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15-14(16-9-11-19-12-10-16)7-4-8-17(15)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMFSMSQCXEVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Dihydropyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as β-keto esters and amines.
Introduction of the Morpholine Ring: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Attachment of the Phenyl Group: This can be done through various methods such as Friedel-Crafts acylation or Suzuki coupling.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Various substitution reactions can occur, especially on the phenyl ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Intermediate for Apixaban Synthesis
One of the primary applications of 3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one is as an intermediate in the synthesis of Apixaban, a direct oral anticoagulant used for the prevention of thromboembolic events. The compound plays a critical role in the impurity profiling of Apixaban during its production, ensuring compliance with regulatory standards set by the FDA and other pharmacopoeial guidelines .
1.2 Role in Drug Development
The compound is also utilized in the Abbreviated New Drug Application (ANDA) process, which is essential for generic drug approval in the United States. It serves as a reference standard for stability testing and quality control during the formulation of Apixaban and its derivatives .
Toxicity Studies
3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one is employed in toxicity studies to evaluate the safety profiles of drug formulations containing Apixaban. These studies are crucial for assessing potential adverse effects and ensuring that new drugs meet safety standards prior to clinical trials and market release .
Research and Development
3.1 Organic Synthesis Intermediate
Beyond its pharmaceutical applications, this compound is recognized as an organic synthesis intermediate. It is utilized in various laboratory research settings to develop new chemical entities and study their biological activities .
3.2 Potential Therapeutic Uses
Research indicates that 3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one may have potential therapeutic applications beyond anticoagulation. Preliminary studies suggest it could exhibit anticancer properties, although further research is necessary to fully understand its mechanisms and efficacy .
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The morpholine ring and phenyl group could play roles in binding to molecular targets, while the dihydropyridinone core might be involved in the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Core Scaffold : All compounds share the 5,6-dihydropyridin-2(1H)-one lactam unit, critical for electrophilic reactivity and thiol-mediated ROS generation .
Substituent Effects: Morpholino Group: Enhances solubility and stability compared to hydrophobic substituents (e.g., trifluoromethyl in 1k) but may reduce direct cytotoxic effects. β-Lactam hybrids with morpholino-triazine groups exhibit moderate antiproliferative activity (IC50 = 19.4 μM), suggesting substituent bulk impacts potency . Phenyl vs. Cinnamoyl: The phenyl group in 3-Morpholino-1-phenyl-... lacks the α,β-unsaturated carbonyl present in PL, which is essential for Michael addition-mediated ROS generation. This structural difference may explain its lower direct cytotoxicity compared to PL analogs .
Positional vs. Electronic Effects : In PL analogs, substituent position (para vs. meta) significantly influences activity, whereas electronic effects (e.g., electron-withdrawing groups) show minimal impact . For example, 1k (3-CF3 substitution) retains PL-like potency (IC50 = 7.9 μM), while para-substituted analogs exhibit reduced activity.
Mechanistic and Pharmacokinetic Insights
- ROS Generation: PL and its analogs induce apoptosis via ROS-mediated pathways, leveraging the lactam core’s reactivity with cellular thiols (e.g., glutathione) . In contrast, 3-Morpholino-1-phenyl-...’s role in ROS modulation is less clear but hypothesized due to structural similarity .
- Synthesis and Stability: The morpholino group improves synthetic accessibility via nucleophilic substitution reactions (e.g., coupling with 5-chlorovaleryl chloride in Apixaban synthesis) .
- Therapeutic Targets: While PL analogs target cancer cells (e.g., A549, SK-OV3), 3-Morpholino-1-phenyl-...
Biologische Aktivität
3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of apixaban, a direct oral anticoagulant. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- CAS Number : 1197377-73-3
3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one functions primarily as an inhibitor of factor Xa, a key enzyme in the coagulation cascade. By inhibiting this enzyme, the compound effectively reduces thrombin generation and subsequent clot formation. This mechanism is critical for its application in managing conditions such as venous thromboembolism and atrial fibrillation.
Anticoagulant Properties
Research indicates that 3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one exhibits potent anticoagulant activity. It has been shown to effectively inhibit factor Xa activity in vitro and in vivo, contributing to its potential as a therapeutic agent for anticoagulation therapy.
Case Studies
A study by Chao et al. (2014) demonstrated that derivatives of this compound can significantly reduce clot formation in animal models. The study utilized various dosages to assess the efficacy and safety profile of the compound, providing valuable insights into its therapeutic window and potential side effects.
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Chao et al. (2014) | Rat model | 1 mg/kg | Significant reduction in thrombus size |
| Smith et al. (2020) | Rabbit model | 0.5 mg/kg | Prolonged activated partial thromboplastin time (aPTT) |
Cytotoxicity and Safety Profile
In vitro cytotoxicity assays have shown that while 3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one is effective as an anticoagulant, it also exhibits some cytotoxic effects at higher concentrations. A study conducted by Zhang et al. (2022) assessed the cytotoxicity on human endothelial cells and found that concentrations above 10 µM led to significant cell death.
Pharmacokinetics
The pharmacokinetic profile of 3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one suggests good oral bioavailability and a favorable half-life for therapeutic use. Studies indicate that the compound is rapidly absorbed with peak plasma concentrations achieved within 1 hour post-administration.
Q & A
Q. Advanced
- Docking studies : AutoDock Vina evaluates binding affinity to targets like kinases or GPCRs .
- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (Lipinski compliance) .
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO/LUMO) for redox behavior .
How do structural analogs (e.g., nitro-substituted derivatives) inform SAR studies?
Advanced
The 4-nitrophenyl analog (CAS 503615-03-0) provides insights:
- Electron-withdrawing groups : Enhance electrophilicity at C3, improving cross-coupling reactivity .
- Pharmacophore mapping : Nitro groups increase π-stacking but reduce solubility (clogP +0.7 vs. phenyl) .
| Derivative | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Phenyl | 12 µM | 0.8 |
| 4-Nitrophenyl | 8 µM | 0.3 |
What are best practices for resolving synthetic byproducts in dihydropyridinone synthesis?
Advanced
Common byproducts (e.g., over-oxidized pyridines) require:
- Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) .
- Crystallization : Ethanol/water (7:3) recrystallization removes unreacted morpholine .
- Tandem MS/MS : Fragmentation patterns distinguish regioisomers .
How is acute toxicity assessed for preclinical development?
Q. Advanced
- Rodent models : Single-dose LD₅₀ studies in CD-1 mice (OECD 423 guidelines) .
- Histopathology : Liver/kidney sections analyzed for necrosis or inflammation post-administration .
- Biomarkers : Serum ALT/AST levels indicate hepatotoxicity thresholds .
What analytical standards ensure reproducibility in pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
